molecular formula C24H22N2O7 B1184199 GLGDSYXVVNBOGI-LOCCHRAXSA-N

GLGDSYXVVNBOGI-LOCCHRAXSA-N

Cat. No.: B1184199
M. Wt: 450.447
InChI Key: GLGDSYXVVNBOGI-LOCCHRAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on the structural descriptors in the InChIKey and cross-referencing with the compounds listed in the Russian regulatory document (), it likely belongs to a class of nitroaromatic or halogenated aromatic derivatives with isopropyl or polymerized substituents. For example, compounds such as 4,4'-H3OIpoINJINIeHIuQeHO (ID 673) and 4,4'-H3OIpoNIHeHINpeHO1 IOJIHMep c IHXJIOpKapO0HaTOM (ID 1682) share structural motifs involving isopropyl groups, nitro substitutions, and halogenated aromatic rings .

Properties

Molecular Formula

C24H22N2O7

Molecular Weight

450.447

InChI

InChI=1S/C24H22N2O7/c1-29-15-7-13(8-16(10-15)30-2)25-22(27)20-18-5-6-24(33-18)11-26(23(28)21(20)24)14-3-4-17-19(9-14)32-12-31-17/h3-10,18,20-21H,11-12H2,1-2H3,(H,25,27)/t18-,20+,21-,24-/m1/s1

InChI Key

GLGDSYXVVNBOGI-LOCCHRAXSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC6=C(C=C5)OCO6)O3)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional similarities between GLGDSYXVVNBOGI-LOCCHRAXSA-N (inferred) and related compounds from :

Compound ID Key Structural Features Reactivity/Applications (Inferred) Reference in
1392 1-Isopropylamino-3-(1-naphthoxy)-2-propanol hydrochloride Likely β-blocker derivative; potential cardiovascular use
673 4,4'-Isopropylidenediphenol (Bisphenol A analog) Polymer precursor; endocrine disruption concerns
1682 4,4'-Isopropylidenediphenol polymer with chlorocarbonate Thermoplastic resin; industrial applications
534 2-Isopropyl-4,6-dinitrophenol Herbicidal or antimicrobial agent
Target Compound Likely nitro/isopropyl-substituted aromatic system Potential use in polymers, agrochemicals, or pharmaceuticals

Key Findings:

  • Nitro/Isopropyl Substitutions : Compounds like ID 534 and ID 1392 highlight the prevalence of nitro and isopropyl groups in agrochemicals and pharmaceuticals. The target compound likely shares similar reactivity, such as hydrogen bonding (via nitro groups) or steric hindrance (via isopropyl substituents) .
  • Polymerization Potential: ID 1682 and ID 673 suggest that isopropylidenediphenol derivatives are critical in polymer synthesis. The target compound may exhibit comparable thermal stability or cross-linking behavior .
  • Toxicity and Regulation: Several compounds in (e.g., ID 673) are regulated due to endocrine-disrupting properties. If the target compound shares structural motifs with bisphenol analogs, similar regulatory scrutiny may apply .

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